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Cat. No.: B1504533

Get Quote

Executive Summary
alpha-Methyl-3-fluorocinnamic acid (CAS: 113807-88-8) is a critical fluorinated building

block used in the synthesis of pharmaceutical intermediates, particularly for modulating

metabolic stability via fluorine substitution and steric hindrance via the alpha-methyl group.

This guide provides a technical analysis of its mass spectrometry (MS) fragmentation patterns,

distinguishing it from structural analogs such as trans-3-fluorocinnamic acid (non-methylated)

and alpha-methyl-4-fluorocinnamic acid (positional isomer). Accurate identification relies on

recognizing the characteristic "Methyl Shift" (+14 Da) and specific decarboxylation pathways

inherent to cinnamic acid derivatives.
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Property Detail

Chemical Name (E)-2-Methyl-3-(3-fluorophenyl)acrylic acid

Molecular Formula C₁₀H₉FO₂

Exact Mass 180.0587 Da

Structure
Phenyl ring (3-Fluoro) attached to an acrylic

acid side chain (alpha-Methyl)

Key Functional Groups Carboxylic acid, Conjugated alkene, Aryl fluoride

Mass Spectrometry Fragmentation Analysis
The fragmentation of alpha-Methyl-3-fluorocinnamic acid follows distinct pathways governed

by the stability of the resulting carbocations and the electronics of the fluorinated aromatic ring.

Electron Ionization (EI) Pattern (70 eV)
In GC-MS analysis, the molecule exhibits a robust molecular ion (

) and a characteristic fragmentation series dominated by the loss of the carboxylic acid
functionality.

Molecular Ion (

) at m/z 180: The parent peak is generally observable due to the stability of the conjugated
aromatic system.

Base Peak / Major Fragment (

) at m/z 136:

Mechanism: Decarboxylation is the primary pathway for cinnamic acids. The loss of a

neutral

molecule (44 Da) generates a resonance-stabilized 3-fluoro-alpha-methylstyrene radical
cation.
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Significance: This peak distinguishes the compound from non-methylated analogs (which

would fragment to m/z 122).

Fragment (

) at m/z 135:

Mechanism:

-cleavage adjacent to the vinyl group removes the entire carboxyl radical (

, 45 Da), leaving a cationic species.

Secondary Fragmentation (from m/z 136):

m/z 121 ($[136 - CH_3]^+ $): Loss of the alpha-methyl group from the styrene

intermediate.

m/z 116 (

): Elimination of hydrogen fluoride, driven by the high bond energy of H-F, often observed
in fluorinated aromatics with aliphatic side chains.

m/z 109/110: Loss of the vinyl moiety or ring fragmentation (typically

loss).

Electrospray Ionization (ESI) Pattern (Negative Mode)
In LC-MS/MS, the compound ionizes readily in negative mode (

) due to the acidic proton.

Precursor Ion: m/z 179.05 (

).

Product Ion m/z 135 (

):
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Collision-Induced Dissociation (CID) causes facile decarboxylation. This is the primary

transition used for Multiple Reaction Monitoring (MRM) quantification.

Product Ion m/z 115:

Further loss of HF from the m/z 135 ion.

Visualizing the Fragmentation Pathway[5][6]
The following diagram illustrates the logical flow of fragmentation under Electron Ionization (EI),

highlighting the critical mass losses that serve as diagnostic markers.
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Caption: Proposed EI-MS fragmentation pathway for alpha-Methyl-3-fluorocinnamic acid
showing key diagnostic ions.

Comparative Performance Analysis
To ensure data integrity in drug development, researchers must distinguish this specific isomer

from its close analogs. The table below compares the MS "performance" (detectability and

specificity) of alpha-Methyl-3-fluorocinnamic acid against key alternatives.
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Table 1: MS Profile Comparison of Fluorinated Cinnamic
Acids

Analyte Molecular Weight
Key Diagnostic Ion
(EI)

Distinguishing
Feature

alpha-Methyl-3-

fluorocinnamic acid
180

m/z 136 (

)

Base peak at 136

confirms alpha-methyl

group retention after

decarboxylation.

3-Fluorocinnamic acid 166
m/z 122 (

)

Lack of alpha-methyl

shifts all fragments by

-14 Da.

alpha-Methyl-4-

fluorocinnamic acid
180

m/z 136 (

)

Isobaric.

Indistinguishable by

MS alone. Requires

chromatographic

separation (see

Protocol).[1]

Cinnamic acid 148
m/z 104 (

)

No fluorine signature;

distinct mass shift (-32

Da).

Differentiation Strategy: The "Isobaric Challenge"
The 3-fluoro (meta) and 4-fluoro (para) isomers of alpha-methylcinnamic acid produce nearly

identical mass spectra.

Solution: Do not rely solely on MS. Use Retention Time (RT).

Mechanism: The para-isomer is typically more non-polar and planar, often eluting after the

meta-isomer on C18 columns, though this can vary based on mobile phase pH.

Protocol: Always run a mixed standard of 3-F and 4-F isomers during method development

to establish relative retention times.
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Experimental Protocols
Sample Preparation for GC-MS
This protocol ensures derivatization is not required if using a polar column, but methylation

(TMS) is recommended for sharper peaks.

Stock Solution: Dissolve 1 mg of alpha-Methyl-3-fluorocinnamic acid in 1 mL Methanol

(LC-MS grade).

Derivatization (Optional but Recommended):

Take 100 µL of stock.

Add 100 µL BSTFA + 1% TMCS.

Incubate at 60°C for 30 minutes.

Note: This forms the TMS-ester, shifting M+ to m/z 252 (

).

Dilution: Dilute 1:100 in Hexane (for GC).

LC-MS/MS Method (MRM)
For quantification in biological matrices (e.g., plasma PK studies).

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 5 minutes.

Ion Source: ESI Negative Mode.[2]

MRM Transition:
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Q1: 179.05 (

)

Q3: 135.05 (

)

Collision Energy: Optimized typically between 15-25 eV.

Workflow Diagram
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(Solid/Plasma)
Extraction/Derivatization
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Separation
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Ionization

(EI 70eV or ESI-)
Detection

(m/z 136 or MRM 179>135)
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Caption: Analytical workflow for the identification of alpha-Methyl-3-fluorocinnamic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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